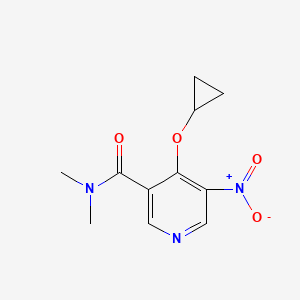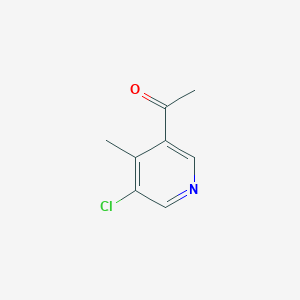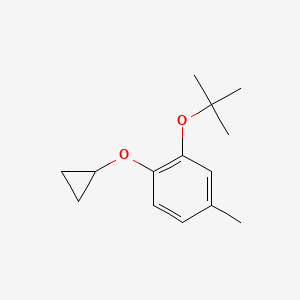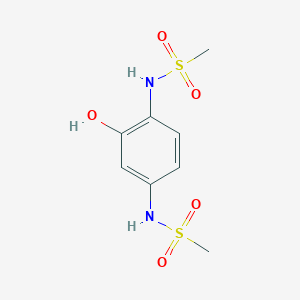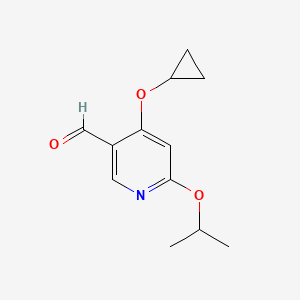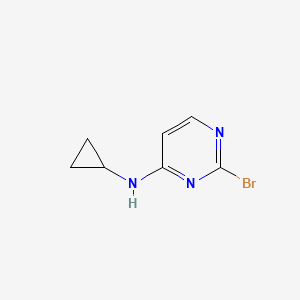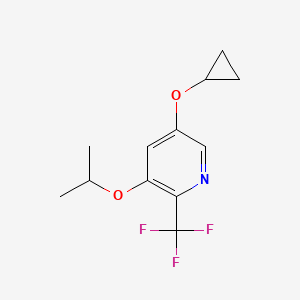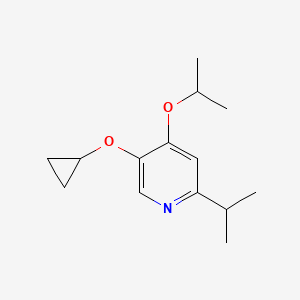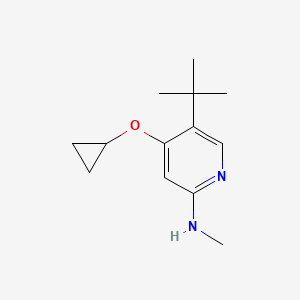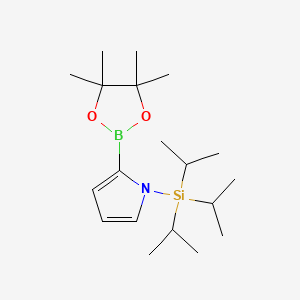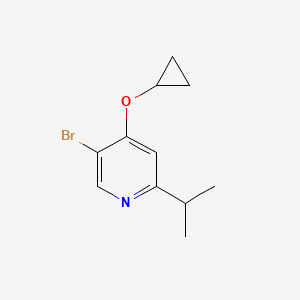
5-Bromo-4-cyclopropoxy-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine typically involves the following steps:
Cyclopropoxylation: The addition of a cyclopropoxy group to the pyridine ring.
Isopropylation: The attachment of an isopropyl group to the pyridine ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution reactions: Where the bromine atom can be replaced by other functional groups.
Oxidation and reduction reactions: Affecting the pyridine ring or the substituents.
Coupling reactions: Such as Suzuki–Miyaura coupling, where the compound can form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Use reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Use palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Yield substituted pyridines.
Oxidation reactions: Yield oxidized derivatives of the compound.
Reduction reactions: Yield reduced derivatives of the compound.
Coupling reactions: Yield coupled products with new carbon-carbon bonds.
Applications De Recherche Scientifique
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups on the pyridine ring play a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-cyclopropoxy-5-(propan-2-yl)pyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
4-Bromo-2-cyclopropoxy-5-(propan-2-yl)pyridine: Another isomer with a different arrangement of substituents on the pyridine ring.
Uniqueness
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from its isomers and other similar compounds .
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
5-bromo-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)10-5-11(9(12)6-13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
XHKLSEOAOMPPOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(C(=C1)OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


